molecular formula C7H4ClF3 B151601 2-Chlorobenzotrifluoride CAS No. 88-16-4

2-Chlorobenzotrifluoride

Cat. No. B151601
CAS RN: 88-16-4
M. Wt: 180.55 g/mol
InChI Key: DGRVQOKCSKDWIH-UHFFFAOYSA-N
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Description

2-Chlorobenzotrifluoride is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their structures, which can provide insight into the molecular structure and properties of 2-chlorobenzotrifluoride. For instance, chlorine trifluoride is mentioned, which is an interhalogen compound with a planar structure and a distorted "T" shape, as observed in the microwave spectrum . Additionally, 2-chlorobenzonitrile is analyzed for its molecular structure and vibrational spectra, which could be somewhat analogous to 2-chlorobenzotrifluoride due to the presence of a chlorinated benzene ring .

Synthesis Analysis

The synthesis of related compounds, such as 2,4-difluoro-3,5-dichlorobenzoic acid, involves a sequence of reactions starting from commercially available precursors. This process includes nitration, selective reduction, diazotisation, and chlorination, resulting in excellent yields . This information suggests that a similar approach could potentially be applied to synthesize 2-chlorobenzotrifluoride, although the specific details would depend on the reactivity of the trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of chlorine trifluoride has been determined through x-ray diffraction at low temperatures, revealing a planar molecule with point group symmetry mm . The bond lengths and angles are precisely measured, providing a detailed understanding of the molecule's geometry. In the case of 2-chlorobenzonitrile, density functional methods have been used to calculate the molecular geometry and vibrational frequencies, which could be relevant to understanding the structure of 2-chlorobenzotrifluoride .

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 2-chlorobenzotrifluoride, they do provide insights into the reactivity of similar compounds. For example, the synthesis of related chlorinated and fluorinated benzoic acids suggests that halogenated aromatic compounds can undergo a variety of chemical transformations . The vibrational spectroscopic analysis of 2-chlorobenzonitrile also indicates the presence of charge transfer within the molecule, which could influence its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorobenzotrifluoride can be inferred from the properties of related compounds. The microwave spectrum of chlorine trifluoride shows specific moments of inertia and quadrupole coupling coefficients, which are indicative of its physical properties . The vibrational spectroscopic and UV analysis of 2-chlorobenzonitrile provides information on its bonding features and electronic transitions, which are important for understanding the physical and chemical behavior of the molecule .

Scientific Research Applications

2-Chlorobenzotrifluoride (also known as 1-chloro-2-(trifluoromethyl)benzene) is an organic compound with the molecular formula C7H4ClF3 . It’s a clear, colorless liquid with a refractive index of 1.4545-1.4575 at 20°C . It’s used in various scientific fields, including organic chemistry and materials science .

  • Organic Synthesis

    • 2-Chlorobenzotrifluoride is often used as a solvent in organic synthesis . It’s relatively inert, which makes it suitable for a wide range of chemistry, including ionic, transition-metal catalyzed, and thermal reactions .
    • It’s especially useful for radical reactions, where it may replace benzene as the current solvent of choice for many common transformations .
  • Fluorous Synthesis

    • 2-Chlorobenzotrifluoride and related solvents are crucial components of fluorous synthesis . They can dissolve both standard organic molecules and highly fluorinated molecules .
    • Fluorous synthesis is a special type of chemical synthesis that uses perfluorinated compounds or perfluorinated substituents to facilitate recovery of a target product .
  • Varnishes and Glues

    • 2-Chlorobenzotrifluoride is increasingly used as a xylene replacement in cleaners, thinners, and other aromatic hydrocarbon blends . It’s used as a component of low volatile organic compound (VOC) compliant polyurethane finishes .
  • Printing Industry

    • The substance is used as an ink solvent in the printing industry . It has a low surface tension, so ink, paint, and varnish solutions will easily penetrate cracks and crevices .

Safety And Hazards

2-Chlorobenzotrifluoride is toxic if swallowed . It is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

1-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRVQOKCSKDWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9024774
Record name 2-Chlorobenzotrifluoride
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Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzotrifluoride

CAS RN

88-16-4, 52181-51-8
Record name 2-Chlorobenzotrifluoride
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Record name o-Chlorobenzotrifluoride
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Record name Benzene, chloro(trifluoromethyl)-
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Record name 2-Chlorobenzotrifluoride
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Record name Benzene, 1-chloro-2-(trifluoromethyl)-
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Record name 2-Chlorobenzotrifluoride
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Record name 2-chloro-α,α,α-trifluorotoluene
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Record name 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
CS Chi, MJ Chen, SQ Liang, DH Chen - Journal of fluorine chemistry, 1988 - Elsevier
The reactions of 3,5-dinitro-4-chlorobenzotrifluoride (la) and 3,5-dinitro-2-chlorobenzotrifluoride (lb) with sulfur- and nitrogen-containing nucleophiles furnished the substituted …
Number of citations: 5 www.sciencedirect.com
J JI, Y LIN, S LIANG, Y LIANG - Acta Chimica Sinica, 1986 - sioc-journal.cn
熔点未经校 ïE, 红外光谱用 Zeiss-Jena Spectrord 75-IR 型仪测定, 制样用液膜或压片法; 核磁共振谱分别在 EM360L 型及 Varian XL-200 型核磁共振仪上测定, 以四甲基硅为内标, 负代氯仿或…
Number of citations: 0 sioc-journal.cn
NS Othman, AM Asaad - Rafidain Journal of Science, 2014 - iasj.net
… The method is based on the coupling reaction of the intended compound with diazotized 5-amino-2-chlorobenzotrifluoride in alkaline medium and in the presence of Triton X-100 to …
Number of citations: 13 www.iasj.net
J JI, S LIANG, G ZHU - Acta Chimica Sinica, 1989 - sioc-journal.cn
.半←呼::7533[CF叮叮LhA刀: Page 1 化学学报 A(:JrA CHlMICA 8INICA 1888 , 47, 39←399(研究简报) 含氟芳杂环化合物的合成 II. 一二硝基-4-氯三氟甲苯和一3, 5一二硝基-2-氯三氟 甲苯与含 …
Number of citations: 1 sioc-journal.cn
W Xu, B Lu, Y Hu, L Song, S Nie - Polymers for Advanced …, 2012 - Wiley Online Library
… 2,2-Bis[4-(4-amino-2-trifluoromehyloxyphenyl) phenyl]propane (BAFPP) was synthesized based on 2-chlorobenzotrifluoride and bisphenol A and characterized by Fourier transform …
Number of citations: 19 onlinelibrary.wiley.com
R Lava, F Calore, M Mazzola, CG Moretto, U Pretto… - Chemosphere, 2021 - Elsevier
Benzotrifluoride (BTF) and its derivatives (BTFs) were found in the groundwater of the Veneto region (Italy) as a result of industrial contamination dating back to the 1970s. In the first …
Number of citations: 3 www.sciencedirect.com
JR Lee, FL Jin, SJ Park, JM Park - Surface and Coatings Technology, 2004 - Elsevier
… The trifluoromethyl (CF 3 ) group containing epoxy resin, 2-DGEBTF, was prepared by reaction of 2-chlorobenzotrifluoride with glycerol diglycidylether in the presence of pyridine …
Number of citations: 116 www.sciencedirect.com
C Wohlfarth - Landolt Börnstein, 2008 - ui.adsabs.harvard.edu
Dielectric constant of 2-chlorobenzotrifluoride - NASA/ADS … Dielectric constant of 2-chlorobenzotrifluoride …
Number of citations: 2 ui.adsabs.harvard.edu
G Merga, CT Aravindakumar, BSM Rao… - Journal of the …, 1994 - pubs.rsc.org
… The second-order rate constants for the reaction of SO–4 range from about 108 for 2-chlorobenzotrifluoride to 1010 dm3mol–1s–1 for 3-chloroanisole. It is concluded from the Hammett …
Number of citations: 87 pubs.rsc.org
김범용, 박수진, 이재락, 신재섭 - 한국고분자학회학술대회연구논문 …, 2002 - cheric.org
… 초록 In this work, the fluorine-containing epoxy resin 2,2-diglycidylether of benzotrifluoride (FER) was prepared by reaction of 2-chlorobenzotrifluoride with glycerol diglycidylether in the …
Number of citations: 2 www.cheric.org

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